Product packaging for 1h-Imidazo[2,1-d][1,2,5]triazepine(Cat. No.:CAS No. 192445-88-8)

1h-Imidazo[2,1-d][1,2,5]triazepine

Cat. No.: B575740
CAS No.: 192445-88-8
M. Wt: 134.142
InChI Key: UDBDQPBJRVGJFK-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-d][1,2,5]triazepine is a synthetically novel heterocyclic scaffold of significant interest in medicinal chemistry for developing new central nervous system (CNS) active agents . This core structure is structurally related to the 1-aryl-2,3-benzodiazepine family, which includes well-known anxiolytic drugs and candidates that have reached human clinical stages . Its value as a research chemical stems from its role as a key intermediate for synthesizing more complex derivatives, particularly through the efficient preparation of 9-aryl-5H-imidazo[2,1-d][1,2,5]triazepin-6(7H)-ones, a previously unknown compound family . The imidazotriazepine ring system is relatively underexplored in the literature, making it a promising scaffold for investigating new structure-activity relationships in drug discovery . Research into this compound family is ongoing, with in vitro and in vivo pharmacological tests in progress to elucidate its full potential . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B575740 1h-Imidazo[2,1-d][1,2,5]triazepine CAS No. 192445-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192445-88-8

Molecular Formula

C6H6N4

Molecular Weight

134.142

IUPAC Name

7H-imidazo[2,1-d][1,2,5]triazepine

InChI

InChI=1S/C6H6N4/c1-3-10-4-2-8-9-5-6(10)7-1/h1-5,8H

InChI Key

UDBDQPBJRVGJFK-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C=NN1

Synonyms

1H-Imidazo[2,1-d][1,2,5]triazepine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Imidazo 2,1 D 1 2 3 Triazepine and Its Analogues

Classical and Established Synthetic Routes

Traditional synthetic approaches to the imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepine core and its derivatives primarily rely on well-established organic reactions such as cyclocondensation, cyclization, and substitution reactions, often as part of multistep sequences.

Cyclocondensation and Cyclization Reactions

Cyclocondensation and intramolecular cyclization reactions are fundamental strategies for constructing the seven-membered triazepine ring fused to an imidazole (B134444) core. These methods typically involve the reaction of a suitably functionalized imidazole precursor with a reagent that provides the necessary atoms to complete the triazepine ring.

A key approach involves the cyclization of 2-(2-benzoyl-1H-imidazol-1-yl)-1-arylethanones with hydrazine (B178648). tandfonline.com This reaction builds the triazepine ring by introducing the final two nitrogen atoms and forming the crucial N-N bond.

Another documented strategy involves the reaction of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile with various mono-electrophiles. rsc.org For instance, reaction with triethyl orthoformate (CH(OEt)3) leads to the formation of a benzo[f]imidazo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazepine scaffold through a 7-exo-trig cyclization process. rsc.org While this yields a related isomeric system, the underlying principle of using a bifunctional imidazole precursor to build a fused seven-membered ring is a cornerstone of classical synthesis in this area.

Similarly, the synthesis of the isomeric 5H-imidazo[1,2-e] researchgate.netresearchgate.netresearchgate.nettriazepine system has been achieved through the regioselective interaction of tetrachloro-2-aza-1,3-butadienes with (1H-imidazol-2-yl)methanamine. arkat-usa.org This process involves an intramolecular nucleophilic substitution that results in the formation of the fused triazepine ring with high yields under mild conditions. arkat-usa.org

These cyclization strategies are summarized in the table below.

Starting Material(s)Reagent/ConditionProduct TypeRef.
2-(2-Benzoyl-1H-imidazol-1-yl)-1-arylethanoneHydrazine6,9-Diaryl-5H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepine tandfonline.com
5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrileTriethyl orthoformateBenzo[f]imidazo[1,5-a] researchgate.netresearchgate.netresearchgate.nettriazepine rsc.org
Tetrachloro-2-aza-1,3-butadiene, (1H-imidazol-2-yl)methanamineTriethylamine5H-Imidazo[1,2-e] researchgate.netresearchgate.netresearchgate.nettriazepine arkat-usa.org

Nucleophilic and Electrophilic Substitution Strategies

Substitution reactions on a pre-formed imidazotriazepine ring system offer a pathway to introduce molecular diversity. These reactions can be either nucleophilic or electrophilic, depending on the nature of the substrate and the reagent.

Nucleophilic Substitution: This is a common strategy for functionalizing existing imidazotriazepine scaffolds, particularly those containing a reactive leaving group or an acidic proton. wikipedia.orgchemistrytalk.orgencyclopedia.pub A prominent example is the alkylation of 9-aryl-5H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepin-6(7H)-ones. researchgate.net These compounds can be deprotonated at the N7 position to form a nucleophilic anion, which then reacts with electrophiles like phenacyl halides. This SN2 reaction serves as a key step in building more complex, tricyclic systems by appending other heterocyclic rings to the imidazotriazepine core. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the imidazotriazepine ring itself is less commonly documented than methods that construct the ring from substituted precursors. The feasibility and regioselectivity of such reactions depend on the electron density of the fused ring system. youtube.comyoutube.comyoutube.com The imidazole portion is generally electron-rich and can be susceptible to electrophilic attack, while the triazepine portion, particularly if it contains carbonyl groups, would be electron-deficient. researchgate.netyoutube.com Any substitution would be directed by the combined electronic effects of the fused rings and existing substituents. For an electrophile (E+), the reaction would proceed via attack by the π-system of the heterocycle, substitution of a hydrogen atom, and subsequent regeneration of the aromatic system. youtube.comyoutube.com

Multistep Synthetic Pathways for Complex Imidazotriazepine Structures

The synthesis of complex imidazotriazepine analogues, such as the 9-aryl-5H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepin-6(7H)-ones, often requires carefully designed multistep pathways. An efficient five-step synthesis starting from imidazole has been developed for this class of compounds. researchgate.netsci-hub.ru

This synthetic route showcases a logical sequence of classical reactions to build complexity:

Acylation: The synthesis begins with the acylation of imidazole to produce 2-aroyl-1H-imidazoles.

N-Alkylation: The imidazole nitrogen is then alkylated, for example, with an ethyl bromoacetate, to introduce a side chain necessary for the subsequent cyclization.

Hydrazinolysis: The ester group on the side chain is converted into an acyl hydrazide by reacting it with hydrazine hydrate (B1144303).

Protection: The terminal nitrogen of the acyl hydrazide is protected, for instance, with a Boc group by reacting with di-tert-butyl dicarbonate, yielding a key intermediate, tert-butyl 2-{[2-aroyl-1H-imidazol-1-yl]acetyl}hydrazinecarboxylate.

Deprotection and Cyclization: The final step involves the removal of the Boc protecting group under acidic conditions, which is immediately followed by the intramolecular cyclization of the unmasked hydrazine onto the imidazole ring to form the desired 9-aryl-5H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepin-6(7H)-one ring system. sci-hub.ru

This pathway highlights how a sequence of well-understood reactions can be strategically employed to construct complex heterocyclic frameworks that are not accessible through single-step cyclizations. sci-hub.ruyoutube.com

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, rapid, and environmentally benign methodologies. For imidazotriazepine synthesis, this includes the adoption of microwave-assisted protocols and transition metal-catalyzed reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. researchgate.netmdpi.comscielo.org.mx The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. researchgate.net

While specific reports on the microwave-assisted synthesis of the parent 1H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepine are limited, the technology has been successfully applied to the synthesis of related fused systems. For example, microwave promotion has been used for the synthesis of 4,7-dihydro-1H-imidazo[4,5-e]-1,2,4-triazepin-8-ones, which are ring-expanded analogues of hypoxanthine. tandfonline.com Furthermore, microwave-assisted, one-pot multicomponent reactions are frequently used to generate substituted imidazole libraries, demonstrating the utility of this technology in the field. tubitak.gov.tr For instance, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been achieved in moderate to good yields (46%-80%) using microwave heating to drive a sequential two-step, one-pot reaction. tubitak.gov.tr These examples strongly suggest that cyclocondensation and cyclization reactions leading to imidazotriazepines could be significantly optimized by adopting MAOS protocols.

Reaction TypeKey FeaturesAdvantageRef.
Synthesis of Imidazo[4,5-e]-1,2,4-triazepin-8-onesRing expansionRapid synthesis tandfonline.com
Multicomponent synthesis of imidazole derivativesOne-pot, sequential stepsEfficiency, reduced work-up tubitak.gov.tr
General Heterocycle SynthesisSolvent-free or green solvents (e.g., ionic liquids)Reduced environmental impact, faster rates researchgate.netscielo.org.mx

Transition Metal-Catalyzed Coupling Reactions for Imidazotriazepine Formation

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.govrsc.org These powerful methods can be applied to the synthesis of the imidazotriazepine scaffold, either by constructing the fused ring system or by functionalizing it post-synthesis.

The formation of the key C-N bonds required for the triazepine ring can be achieved through modern catalytic methods. nih.govnih.gov For instance, palladium-catalyzed C-H amination reactions, which directly convert a C-H bond into a C-N bond, represent a highly atom-economical approach. nih.gov One could envision a strategy where an imidazole substrate bearing an appropriate side chain undergoes an intramolecular palladium-catalyzed C-H amination to forge the triazepine ring.

Furthermore, established cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are invaluable for building complex precursors. researchgate.netmdpi.com For example, a palladium-catalyzed Suzuki coupling could be used to attach an aryl group (containing a latent amino or hydrazine functionality) to a pre-functionalized imidazole core before the final cyclization step. While direct, one-pot palladium-catalyzed syntheses of the 1H-imidazo[2,1-d] researchgate.nettandfonline.comresearchgate.nettriazepine ring are still an emerging area, the synthesis of other fused heteroarenes via palladium catalysis is well-documented. researchgate.netnih.govrsc.org These reactions often proceed through C-H activation or dehydrogenative coupling, highlighting the potential for developing novel, efficient routes to complex fused systems like imidazotriazepines. nih.gov

Green Chemistry Principles in Imidazotriazepine Synthesis (e.g., Solvent-Free Methods, Water-Mediated Reactions)

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. rsc.org This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of imidazotriazepine systems, solvent-free and water-mediated reactions represent promising green alternatives to traditional methods that often rely on volatile and toxic organic solvents. rsc.orgacsgcipr.org

Solvent-Free Methods: Solvent-free reactions, often conducted by grinding reactants together or through heating, offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. rsc.orgacgpubs.org These methods can lead to higher yields, shorter reaction times, and simplified product purification. asianpubs.org In the context of heterocycle synthesis, potassium ferrocyanide has been used as an inexpensive and eco-friendly catalyst for the solvent-free synthesis of imidazolines and benzimidazoles from 1,2-diamines and aldehydes. acgpubs.org This approach, involving the oxidation of the carbon-nitrogen bond, demonstrates a practical, energy-efficient protocol that could be adapted for constructing the imidazole portion of the imidazotriazepine scaffold. acgpubs.org Another example is the catalyst-free synthesis of fused bis-heterocycles, including imidazo[1,2-a]pyridine (B132010) frameworks, under solvent-free conditions, showcasing the potential for creating complex structures with minimal environmental impact. researchgate.net

Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org Organic reactions performed in water can exhibit unique reactivity and selectivity. The "on water" effect describes the rate acceleration observed for reactions involving water-insoluble reactants, which is attributed to hydrophobic effects that bring the reactants into close proximity. nih.gov Water can also participate directly in reaction mechanisms, for instance by mediating proton transfer, which is a common step in the formation of heterocyclic rings. nih.gov Studies on cellulose (B213188) acetylation have shown that surface-confined water can increase reaction rates and efficiency significantly compared to reactions in organic solvents or dry conditions. nih.gov This principle could be harnessed for imidazotriazepine synthesis, where water could facilitate key proton transfer steps in the cyclization process, enhancing reaction efficiency under mild conditions. nih.govrsc.org

Table 1: Comparison of Green Synthesis Principles

Principle Advantages Potential Application in Imidazotriazepine Synthesis
Solvent-Free Reduced waste, simplified purification, high efficiency, lower energy consumption. acgpubs.orgasianpubs.org Grinding or heating imidazole precursors with cyclizing agents, potentially with a solid-state catalyst.
Water-Mediated Non-toxic, safe, abundant, potential for rate acceleration and enhanced selectivity ("on water" effect). rsc.orgnih.gov Cyclization steps where water can facilitate proton transfer or hydrophobic effects can promote ring formation. nih.gov

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To enhance synthetic efficiency, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs). These strategies combine multiple synthetic steps into a single operation, avoiding the need to isolate and purify intermediates, thus saving time, resources, and reducing waste. beilstein-journals.orgmdpi.com

One-Pot Syntheses: One-pot procedures are valuable for constructing complex molecules from simple starting materials in a streamlined fashion. For example, a modified protocol for dehydrating formamides to isocyanides has enabled a one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues, demonstrating the power of this approach in building fused imidazole systems. rsc.org Similarly, a one-pot, three-component reaction has been developed for the synthesis of highly substituted furan (B31954) frameworks through a ring-closure and ring-opening sequence, a strategy that could potentially be adapted for triazepine ring formation. rsc.org

Multicomponent Reactions (MCRs): MCRs are intrinsically efficient, combining three or more reactants in a single step to form a product that incorporates significant portions of each starting material. mdpi.comnih.gov This approach offers high atom and step economy. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, is widely used to synthesize imidazo[1,2-a]pyridines, which are structurally analogous to the imidazo- portion of the target compound. beilstein-journals.org This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. Post-condensation modifications of the MCR adducts can then be used to generate further molecular complexity. beilstein-journals.org The synthesis of various heterocyclic scaffolds, including those with potential biological activity, has been achieved using MCRs, highlighting the versatility of this approach for drug discovery. mdpi.comrsc.org

Table 2: Examples of Efficient Reaction Strategies for Fused Heterocycles

Reaction Type Key Features Example Application Reference
One-Pot Synthesis Multiple transformations in a single flask; avoids intermediate isolation. Synthesis of functionalised imidazo[1,2-a]pyridines. rsc.org
Multicomponent Reaction (MCR) ≥3 reactants combined in one step; high atom and step economy. Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridine synthesis. beilstein-journals.org
MCR/Post-Modification MCR adduct is further modified in a sequential one-pot process. Synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org

Strategies for Fused Ring System Construction

The construction of the fused 1H-Imidazo[2,1-d] tandfonline.comumn.edueco-vector.comtriazepine ring system requires specific strategies for forming the seven-membered triazepine ring onto the pre-existing or concomitantly formed imidazole ring.

Diels-Alder Reactions for Fused Nitrogen Heterocycles

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings and has been applied to the synthesis of complex nitrogen heterocycles. umn.eduorganic-chemistry.org While it directly forms a six-membered ring, it can be a key step in building a larger fused system. An important variant is the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction, which is particularly useful for synthesizing nitrogen-containing heteroaromatics. rsc.org A tandem ihDA/retro-Diels-Alder sequence offers high atom economy and regioselectivity. rsc.org In the context of imidazotriazepine synthesis, one could envision a scenario where an imidazole derivative acts as a dienophile, reacting with an electron-deficient diene, or where a vinylimidazole derivative acts as the diene component. The resulting cycloadduct could then be further elaborated to form the seven-membered triazepine ring. The retro-Diels-Alder reaction is also a valuable tool for introducing double bonds into heterocyclic skeletons under mild conditions. researchgate.net

Annulation Reactions and Ring Closure Sequences

Annulation involves building a new ring onto an existing molecular framework. Various annulation strategies are employed for synthesizing fused heterocycles. researchgate.net For instance, rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones has been used to synthesize azolo tandfonline.comeco-vector.comnih.govtriazines. nih.gov A [4+3] annulation reaction has been reported for the synthesis of dihydrobenzo[e] tandfonline.comumn.eduresearchgate.nettriazepine derivatives, demonstrating a direct method for forming a seven-membered nitrogen-containing ring. researchgate.net

Ring closure sequences are fundamental to the synthesis of cyclic compounds. The synthesis of 6,9-diaryl-5Н-imidazo[2,1-d] tandfonline.comumn.edueco-vector.comtriazepines has been achieved through the cyclization of 2-(2-benzoyl-1H-imidazol-1-yl)-1-arylethanones with hydrazine hydrate. eco-vector.com This reaction forms the triazepine ring by introducing the requisite nitrogen atoms and closing the seven-membered ring. Another key strategy involves intramolecular cyclization. For example, mesoionic tandfonline.comumn.edunih.govtriazolo[5,1-d] tandfonline.comumn.edueco-vector.comtriazepines have been synthesized via the intramolecular cyclization of 1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates, where the triazepine ring is formed through the selective interaction of a carbonyl group with a hydrazido group. researchgate.net Nucleophilic ring opening followed by a ring closure sequence is another established method. researchgate.net

Table 3: Ring Closure Strategies for Imidazo[2,1-d] tandfonline.comumn.edueco-vector.comtriazepines

Starting Material Reagent/Condition Product Reference
2-(2-Benzoyl-1H-imidazol-1-yl)-1-arylethanone Hydrazine hydrate 6-Aryl-9-phenyl-5H-imidazo[2,1-d] tandfonline.comumn.edueco-vector.comtriazepine eco-vector.com
1-Amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olate Intramolecular cyclization Mesoionic tandfonline.comumn.edunih.govtriazolo[5,1-d] tandfonline.comumn.edueco-vector.comtriazepine researchgate.net
Tetrachloro-2-aza-1,3-butadiene (1H-Imidazol-2-yl)methanamine 5H-Imidazo[1,2-e] tandfonline.comeco-vector.comnih.govtriazepine arkat-usa.org

Rearrangement-Based Syntheses (e.g., Ring Expansion and Contraction)

Ring expansion and contraction reactions are powerful, albeit less common, strategies for accessing cyclic structures that are otherwise difficult to synthesize. wikipedia.orgntu.ac.uk These rearrangements often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org

Ring Expansion: Ring expansion can be used to convert a smaller, more readily available ring into a larger one. wikipedia.org For example, the formation of fully unsaturated monocyclic 1,3,5-triazepines has been achieved through the ring expansion of α-azidoazines. tandfonline.com A photochemical ring expansion of 4-azidopyridazines has also been used to synthesize unsaturated 1,2,5-triazepines. tandfonline.com A hypothetical route to an imidazotriazepine could involve the synthesis of a fused imidazopyridazine, followed by a similar photochemical or thermal rearrangement to expand the six-membered pyridazine (B1198779) ring into a seven-membered triazepine ring.

Ring Contraction: Conversely, ring contraction can be used to form smaller, strained rings from larger, more accessible ones. wikipedia.orgchemistrysteps.com While often used to create smaller rings like cyclopropanes or cyclobutanes, the principles can be applied to larger systems. ntu.ac.uk An interesting related example is the oxidative ring contraction of 2,3,5,6-tetrahydro-3H-imidazo[2,1-b] tandfonline.comeco-vector.comnih.govbenzotriazepines. nih.gov In this reaction, treatment with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) causes the seven-membered triazepine ring to contract, yielding 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles. nih.govnih.gov Although this reaction leads away from the target scaffold, it illustrates the chemical feasibility of rearrangements within this heterocyclic family and suggests that a reverse, ring-expansion process might be synthetically accessible under different conditions.

Elucidation of Reaction Mechanisms and Mechanistic Pathways in 1h Imidazo 2,1 D 1 2 3 Triazepine Chemistry

Detailed Mechanistic Investigations of Primary Cyclization Reactions

The formation of the 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine ring system typically involves the construction of the seven-membered triazepine ring onto a pre-existing imidazole (B134444) core. While detailed mechanistic studies specifically for this ring system are not extensively documented, analogies can be drawn from the broader field of 1,2,5-triazepine chemistry. The primary cyclization can be envisioned to proceed through several plausible pathways, largely dependent on the nature of the starting materials.

One common strategy for the synthesis of fused triazepines involves the condensation of a bifunctional precursor. In the context of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine, a potential route involves the reaction of a 2-(hydrazinyl)-1H-imidazole derivative with a suitable two-carbon electrophile. The mechanism would likely initiate with a nucleophilic attack of the more reactive hydrazine (B178648) nitrogen onto one of the electrophilic centers, followed by an intramolecular cyclization.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of similar heterocyclic ring formations. For instance, in the base-mediated synthesis of imidazole-fused 1,4-benzoxazepines via 7-exo-dig cyclizations, DFT calculations have helped to map the potential energy surface and identify the transition states, confirming the favorability of the proposed mechanistic pathway. nih.gov A similar computational approach could provide significant insights into the cyclization mechanism of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine, including the determination of the rate-determining step and the influence of substituents on the reaction barrier.

A notable example from the literature is the use of 9-Aryl-5H-imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepin-6(7H)-ones as starting materials for the synthesis of more complex tricyclic systems. researchgate.net The formation of these triazepinones themselves likely proceeds via a cyclization involving an imidazole precursor with a suitable side chain that can undergo intramolecular condensation.

Table 1: Plausible Mechanistic Steps in the Primary Cyclization of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine

StepDescriptionKey Factors
1. Initial Nucleophilic Attack The hydrazine moiety of a 2-(hydrazinyl)-1H-imidazole derivative attacks an electrophilic carbonyl or haloalkyl group.Basicity of the hydrazine, electrophilicity of the substrate.
2. Intermediate Formation Formation of a linear intermediate.Stability of the intermediate, reaction conditions (temperature, solvent).
3. Intramolecular Cyclization The terminal nitrogen of the hydrazine attacks another electrophilic site on the imidazole ring or its side chain to form the seven-membered ring.Proximity of reacting centers, ring strain of the transition state.
4. Dehydration/Elimination Elimination of a small molecule (e.g., water or a halide) to yield the final aromatic or partially saturated triazepine ring.Presence of a good leaving group, acid or base catalysis.

Understanding Nucleophilic and Electrophilic Activation in Imidazotriazepine Synthesis

The synthesis of the 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine scaffold relies heavily on the principles of nucleophilic and electrophilic activation to facilitate the key bond-forming reactions.

Nucleophilic Activation:

Nucleophilic activation in this context primarily involves enhancing the nucleophilicity of the nitrogen atoms in the imidazole and hydrazine precursors. This is often achieved through the use of bases to deprotonate the N-H groups, thereby generating more potent nucleophiles. The resulting anions can then readily attack electrophilic centers to initiate the cyclization process. For example, in base-mediated cyclizations of related fused heterocycles, sodium hydride (NaH) is a common choice to generate the necessary nucleophilic species. acs.org

Electrophilic Activation:

Electrophilic activation involves rendering the carbon atoms that will become part of the triazepine ring more susceptible to nucleophilic attack. This can be achieved in several ways:

Use of Carbonyl Groups: Incorporating ester or ketone functionalities provides electrophilic carbon centers for intramolecular attack.

Halogenation: The presence of a halogen atom on an alkyl side chain creates a good leaving group, facilitating nucleophilic substitution during the cyclization step.

Activating Groups: The use of activating groups, such as tosyl or mesyl groups, can enhance the leaving group ability of a hydroxyl group, thereby promoting cyclization.

A review of the synthesis of various 1,2,4-triazepines highlights numerous examples where the interplay between nucleophilic amines and activated electrophilic partners is the cornerstone of the synthetic strategy. bohrium.com

Analysis of Rearrangement Mechanisms (e.g., Base-Induced Skeletal Rearrangements)

Fused heterocyclic systems, including imidazotriazepines, can undergo fascinating rearrangement reactions, often induced by basic conditions. These rearrangements can lead to the formation of more stable isomeric structures or entirely new heterocyclic scaffolds.

A pertinent example, although not directly involving 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine, is the base-induced skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazines. beilstein-journals.org In this study, treatment of the starting material with potassium hydroxide (B78521) in methanol (B129727) resulted in a cascade of hydrolysis and skeletal rearrangement, leading to the formation of imidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govresearchgate.netnih.govtriazines. The proposed mechanism involves the opening of the thiazolidine (B150603) ring, followed by recyclization to form the more stable six-membered thiazine (B8601807) ring.

This type of base-induced rearrangement highlights the potential for similar transformations within the 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine system. The presence of acidic protons and the inherent strain in the seven-membered ring could make it susceptible to ring-opening and recyclization pathways under basic conditions, potentially leading to the formation of more stable five- or six-membered fused rings. The specific outcome of such a rearrangement would be highly dependent on the substitution pattern and the reaction conditions.

Table 2: Key Features of Base-Induced Rearrangements in Imidazo-Fused Heterocycles

FeatureDescription
Initiation Deprotonation of an acidic proton by a base.
Ring-Opening Cleavage of a bond within the heterocyclic system, often driven by the release of ring strain.
Intermediate Formation Generation of a transient, open-chain intermediate.
Recyclization Intramolecular reaction of the intermediate to form a new ring system.
Driving Force Formation of a thermodynamically more stable product.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for the unambiguous elucidation of a reaction mechanism. However, these species are often transient and present in low concentrations, making their detection challenging. In the synthesis of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine and related compounds, a combination of spectroscopic techniques and trapping experiments would be necessary to identify any intermediates.

While no specific studies on the intermediates in the formation of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine have been reported, research on the synthesis of other fused imidazoles provides a template for such investigations. For example, in the photochemical synthesis of 1,2,4-triazoles, the formation of triplet intermediates and azomethine ylide intermediates has been proposed and investigated. nih.gov

Techniques that could be employed to identify intermediates in imidazotriazepine synthesis include:

Low-Temperature NMR Spectroscopy: By running the reaction at low temperatures, it may be possible to slow down the reaction rate sufficiently to observe the signals of transient intermediates.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to detect and characterize charged intermediates in the reaction mixture.

Trapping Experiments: The addition of a trapping agent that selectively reacts with a suspected intermediate can provide indirect evidence for its existence.

Stereochemical Considerations in Imidazotriazepine Formation

When the synthesis of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine involves the formation of new stereocenters, controlling the stereochemical outcome of the reaction is a critical aspect. This is particularly relevant in the context of medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.

The stereocontrolled synthesis of chiral seven-membered rings is a recognized challenge in organic synthesis. chemrxiv.org In the case of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepine, stereocenters could be introduced through the use of chiral starting materials or through asymmetric synthesis methodologies.

For instance, in the synthesis of fused 1,2,5-triazepine-1,5-diones, the cyclization step involving the displacement of a bromide was shown to occur with inversion of configuration at the reacting carbon center. rsc.org This demonstrates that the stereochemical outcome of the cyclization is predictable and can be controlled by the stereochemistry of the precursor.

The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions has also been reported, highlighting the potential for controlling non-traditional forms of chirality in related fused imidazole systems. nih.gov While there are no specific reports on the stereoselective synthesis of 1H-Imidazo[2,1-d] nih.govresearchgate.netacs.orgtriazepines, these examples suggest that established principles of asymmetric synthesis could be applied to achieve stereocontrol in the formation of this heterocyclic scaffold.

Derivatization and Functionalization Strategies of the 1h Imidazo 2,1 D 1 2 3 Triazepine Core

Regioselective Functionalization Techniques for the Imidazotriazepine Scaffold

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the imidazotriazepine ring system, which is essential for establishing structure-activity relationships.

Metal-halogen exchange is a powerful and widely used method for the preparation of organometallic reagents from organic halides. wikipedia.org This reaction is particularly useful for creating nucleophilic carbon centers that can subsequently react with a variety of electrophiles. In the context of imidazo[1,2-b]pyrazole, a related scaffold, Br/Mg-exchange has been successfully utilized for its selective functionalization. nih.gov This technique typically involves the reaction of a bromo-substituted imidazotriazepine with an organomagnesium reagent, such as i-PrMgCl·LiCl, to generate a magnesiated intermediate. nih.govsigmaaldrich.com These "Turbo-Grignards" exhibit enhanced reactivity and functional group tolerance. sigmaaldrich.com The resulting organomagnesium compound can then be trapped with various electrophiles to introduce a wide range of functional groups. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

While direct examples on the 1H-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepine are not extensively documented in the provided results, the application of this methodology to similar heterocyclic systems, like imidazoles and imidazo[1,2-a]pyrazines, suggests its potential applicability. rsc.orgrsc.org The choice of solvent, temperature, and the organometallic reagent is critical to ensure high efficiency and regioselectivity of the exchange reaction. princeton.eduharvard.edu

Regioselective metalation using sterically hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has emerged as a key strategy for the direct C-H bond activation and functionalization of various nitrogen-containing heterocycles. researchgate.net TMP-bases, including TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, have been effectively used for the regioselective metalation of scaffolds like imidazo[1,2-a]pyrazine (B1224502) and cinnoline. researchgate.netrsc.orgnih.gov These bases can deprotonate specific positions on the heterocyclic ring, directed by the inherent acidity of the C-H bonds or through coordination effects, to form stable organometallic intermediates. researchgate.net

The resulting magnesiated or zincated species can be quenched with a diverse array of electrophiles, enabling the introduction of various substituents. researchgate.netrsc.org For instance, the use of TMP₂Zn·2MgCl₂·2LiCl has allowed for alternative regioselective metalations in imidazo[1,2-a]pyrazine. rsc.org The combination of different TMP bases, sometimes in the presence of Lewis acids like BF₃·OEt₂, can provide access to multiple functionalization sites on the same scaffold, as demonstrated for 1,5-naphthyridine. nih.gov The cooperation between two weak bases, such as Zn(TMP)₂ and KOtBu, can also produce a powerful metalating agent for challenging substrates. strath.ac.ukrsc.org

The application of these TMP-based metalation strategies to the 1H-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepine core holds significant promise for its regioselective derivatization, allowing for a controlled and versatile approach to novel analogues.

Direct C-H activation has become an increasingly important and atom-economical tool in modern organic synthesis for the functionalization of heterocyclic compounds. While specific examples detailing the direct C-H activation of the 1H-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepine core are not prevalent in the provided search results, the principles are well-established for related systems. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Methodologies for C-H activation often involve transition-metal catalysis (e.g., palladium, rhodium, iridium) where the metal center coordinates to the heterocycle and facilitates the cleavage of a C-H bond. The resulting organometallic intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond. The regioselectivity is often governed by the directing ability of existing functional groups or the inherent electronic properties of the heterocyclic ring. Given the growing interest in fluoroaromatic compounds in agrochemicals and pharmaceuticals, methods for regioselective C-H and C-F bond functionalization are at the forefront of synthetic innovation. researchgate.net

Introduction of Diverse Substituents via Post-Synthetic Modifications

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a pre-existing molecular scaffold. nih.govbohrium.com This approach is widely used in the field of metal-organic frameworks (MOFs) but is equally applicable to discrete molecular structures like the imidazotriazepine core. rsc.orgrsc.orgnih.gov PSM allows for the diversification of a common intermediate, which can be particularly advantageous in the generation of compound libraries for screening purposes. arizona.edu

For the 1H-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepine system, once the core is assembled, functional groups can be introduced or modified. For example, if the scaffold is synthesized with a reactive handle such as an amino or aldehyde group, a wide range of subsequent reactions can be performed. Amine functionalities can be modified through acylation, alkylation, or Schiff base formation. rsc.orgrsc.org Aldehyde groups can be converted to imines, alcohols, or carboxylic acids, or used in various condensation reactions. nih.gov The development of post-multicomponent reaction (MCR) modifications, in particular, has significantly improved scaffold diversity in related heterocyclic systems. researchgate.net

Scaffold Diversification Strategies (e.g., Diversity-Oriented Synthesis)

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material or scaffold. This approach is highly valuable in medicinal chemistry for the exploration of new chemical space and the discovery of novel bioactive compounds. arizona.edu For the imidazotriazepine system, DOS strategies could involve the use of multicomponent reactions (MCRs) to rapidly assemble the core structure with inherent diversity. arizona.edu

The Ugi and Passerini reactions are classic examples of MCRs that allow for the combination of multiple starting materials in a single step to produce complex products. Post-MCR transformations can further enhance the structural diversity of the resulting scaffolds. researchgate.net The strategic selection of building blocks for the synthesis of the imidazotriazepine core, such as varying the substituents on the imidazole (B134444) or triazepine precursors, can also lead to a diverse set of final compounds. beilstein-journals.org The synthesis of 6,9-diaryl-5Н-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepines and their subsequent reduction provides an example of how the core structure can be modified to create related but distinct scaffolds. eco-vector.com

Selective N-Alkylation and Acylation of the Imidazotriazepine Ring System

The nitrogen atoms within the 1H-imidazo[2,1-d] Current time information in Chatham County, US.researchgate.netstrath.ac.uktriazepine ring system present opportunities for selective functionalization through alkylation and acylation reactions. researchgate.netacs.org These modifications can significantly impact the physicochemical properties and biological activity of the molecule.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the imidazotriazepine scaffold can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific conditions. rsc.orgresearchgate.net The regioselectivity of N-alkylation can be influenced by factors such as the nature of the base used, the solvent, and the steric and electronic environment of the nitrogen atoms within the ring system. For instance, in related heterocyclic systems, aqueous-mediated N-alkylation has been shown to be an efficient and environmentally benign method. researchgate.net

N-Acylation: Acylation of the nitrogen atoms can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base. libretexts.orgmasterorganicchemistry.com This reaction introduces an acyl group, which can serve as a key structural motif or as a precursor for further transformations. In the context of related fused 1,2,5-triazepine-1,5-diones, N-acylation has been successfully performed using standard peptide coupling procedures, demonstrating the feasibility of this modification. rsc.org

The ability to selectively functionalize the nitrogen atoms of the imidazotriazepine core through alkylation and acylation provides a valuable tool for fine-tuning the properties of these compounds.

Computational Chemistry and Theoretical Investigations of 1h Imidazo 2,1 D 1 2 3 Triazepine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of imidazotriazepine systems and their analogs. nih.govresearchgate.netrsc.org These studies often employ methods like B3LYP with various basis sets to optimize molecular geometries and calculate electronic properties. nih.govekb.eg

For instance, DFT calculations have been used to analyze the mechanistic aspects of ring cyclization processes, helping to rationalize the formation of seven-membered triazepine rings over other potential products. rsc.org The geometries of related fused imidazole (B134444) systems and their metal complexes have been optimized using DFT methods to understand their structural and electronic properties. ekb.eg In the synthesis of related fused heterocycles, DFT has been used to study the rationalization of selectivity between different ring systems. rsc.org

Key electronic parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

SystemMethod/Basis SetCalculated PropertiesKey Findings
Imidazo[1,2-a]quinoxaline vs. Benzo[f]imidazo[1,5-a] nih.govnih.govresearchgate.nettriazepineDFTReaction mechanism, ring cyclization selectivityRationalized the formation of 6-membered vs. 7-membered rings. rsc.org
1,3,5-triazino[1,2-a]benzimidazole metal complexesDFT/B3LYPOptimized geometriesDetermined the structural parameters of the ligand and its metal complexes. ekb.eg
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineDFT/B3LYP/6-311++G(d,p)Optimized geometry, FMO, MEP, NBOValidated structural assignment and provided insights into molecular behavior. nih.gov

Conformational Analysis and Tautomerism Studies of the Imidazotriazepine Moiety

The conformational flexibility and potential for tautomerism are important aspects of the imidazotriazepine ring system. Theoretical calculations are crucial for understanding the relative stabilities of different conformers and tautomers, which can influence the molecule's biological activity and reactivity. rsc.orgbohrium.com

Studies on related fused 1,2,5-triazepine-1,5-diones have shown their potential as conformational mimetics for cis-peptidyl prolinamides. rsc.org The synthesis of these compounds allows for the preparation of constrained peptide mimetics with defined stereochemistry. rsc.org Theoretical methods have also been used to study the tautomerism of similar heterocyclic systems, revealing the coexistence of different forms in solution. bohrium.commdpi.com For example, in a study of a benzimidazole (B57391) derivative, DFT-GIAO calculations helped elucidate the structure of enantiomeric rotamers and indicated tautomeric exchange in the imidazole unit. mdpi.com

SystemMethodFocus of StudyKey Findings
Fused 1,2,5-triazepine-1,5-dionesSynthesis and analysisConformational mimetics of cis-peptidyl prolinamidesDemonstrated the ability to create constrained peptide mimetics with defined stereochemistry. rsc.org
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-oneDFT-GIAO NMR calculations, XRDTautomerism and rotational isomerismIdentified enantiomeric rotamers and tautomeric exchange in the imidazole moiety. mdpi.com
3,5-dithio-2,7-dimethyl nih.govcumhuriyet.edu.trekb.egtriazepineUV-vis spectroscopy, theoretical calculationsTautomeric equilibriumShowed the coexistence of multiple tautomeric forms in solution, with the dithione form being dominant. bohrium.com

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling plays a vital role in understanding the mechanisms of reactions involving the formation and transformation of imidazotriazepine systems. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and predict the most likely pathway. arxiv.orgbeilstein-journals.org

For example, theoretical calculations supported the investigation of the formation mechanism of 5H-pyrrolo[2,1-d] nih.govcumhuriyet.edu.trnih.govtriazepine derivatives, helping to explain the unexpected formation of a six-membered ring as a major product instead of the expected seven-membered triazepine ring. researchgate.netacs.org In another study, DFT calculations were employed to propose a reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, showing that kinetic selectivity was more significant than thermodynamic selectivity. beilstein-journals.org These computational models are essential for optimizing reaction conditions and designing new synthetic routes. arxiv.org

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the structural elucidation of newly synthesized compounds. mdpi.combas.bg

Theoretical calculations of 1H and 13C NMR chemical shifts for related imidazo[1,2-a]pyrimidine-Schiff base derivatives have shown good agreement with experimental data, validating the assigned structure. nih.gov Similarly, for novel benzimidazole fused-1,4-oxazepines, calculated molecular structures using DFT were found to be in good agreement with their X-ray structures, and computed spectroscopic data helped in their characterization. mdpi.com These predictive capabilities are valuable tools for confirming the identity of target molecules and interpreting complex spectra. researchgate.net

Compound/SystemMethodPredicted SignatureComparison with Experimental Data
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineDFT/B3LYP/6-311++G(d,p)1H and 13C NMR chemical shifts, FT-IR frequenciesReasonable agreement, validating the structural assignment. nih.gov
Benzimidazole fused-1,4-oxazepinesDFT/B3LYP/6-31G(d,p)1H and 13C NMR chemical shiftsGood agreement with experimental and X-ray data. mdpi.com
Imidazothiazolotriazine derivatives1H NMR spectroscopyChemical shifts of bridging protonsUsed to distinguish between linear and angular isomers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules. mdpi.comnih.gov While specific MD simulations for 1H-Imidazo[2,1-d] nih.govcumhuriyet.edu.trnih.govtriazepine are not widely reported, this technique has been applied to similar fused heterocyclic systems to understand their binding modes and stability in biological environments. nih.govresearchgate.net

For instance, MD simulations have been used to analyze the interactions between influenza polymerase PB2 and inhibitors containing an imidazo[4,5-b]pyridin-2-one core. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds, and assess the conformational stability of the ligand-protein complex. frontiersin.org In corrosion inhibition studies, MD simulations have been used to understand the adsorption behavior of imidazo[4,5-b]pyridine derivatives on metal surfaces. researchgate.net This methodology holds great promise for exploring the potential biological applications of 1H-Imidazo[2,1-d] nih.govcumhuriyet.edu.trnih.govtriazepine by simulating its interactions with target proteins.

Scaffold Design Principles and Rational Chemical Space Exploration for Imidazotriazepines

Principles for the Design of Fused Heterocyclic Scaffolds in Organic Synthesis

The design of fused heterocyclic scaffolds is a cornerstone of medicinal chemistry and organic synthesis, providing the structural foundation for a vast array of biologically active molecules. chemrj.orgderpharmachemica.com These frameworks are integral to the development of new drugs and functional materials. chemrj.orgmdpi.com The inherent properties of nitrogen-containing heterocycles, such as their capacity for hydrogen bonding, π-π stacking, and metal ion coordination, make them particularly valuable in the design of compounds with specific biological targets. chemrj.org

Key principles in the design of fused heterocyclic scaffolds include:

  • Structural Versatility and Complexity: The fusion of different heterocyclic rings allows for the creation of three-dimensional structures with well-defined spatial arrangements of functional groups. This complexity is crucial for achieving high-affinity and selective interactions with biological macromolecules. The synthesis of these complex frameworks often involves intricate multi-step reactions, demanding precise control over reaction conditions and substrate selection. researchgate.net
  • Modulation of Physicochemical Properties: The nature and substitution pattern of the fused rings significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the incorporation of specific heterocyclic systems can be used to modulate the acidity or basicity of a compound, which is critical for its pharmacokinetic profile. rsc.org
  • Synthetic Accessibility: A successful scaffold design must consider the feasibility of its synthesis. The development of efficient and robust synthetic routes, including multicomponent reactions and catalytic methods, is essential for the practical production of diverse compound libraries. chemrj.orgresearchgate.net Modern synthetic strategies often focus on one-pot procedures and environmentally benign reagents to improve efficiency and sustainability. researchgate.net
  • Biological Relevance: The choice of a particular fused heterocyclic system is often guided by its known presence in natural products or its established role as a pharmacophore in existing drugs. derpharmachemica.comafricanjournalofbiomedicalresearch.com This knowledge-based approach increases the probability of discovering new compounds with desired biological activities. derpharmachemica.com
  • The synthesis of fused heterocycles like pyrrolothiazoles, pyrazolothiazoles, and imidazothiazoles has garnered significant attention due to their diverse pharmacological properties. researchgate.net Researchers have developed innovative synthetic pathways, such as cyclization reactions, annulation processes, and multicomponent reactions, to efficiently access these complex structures. researchgate.net

    Rational Design Methodologies for Targeted Imidazotriazepine Libraries

    The rational design of targeted chemical libraries is a key strategy to enhance the efficiency of the drug discovery process. nih.gov By focusing on a specific molecular scaffold, such as the imidazotriazepine core, and a particular biological target, researchers can generate smaller, more focused libraries with a higher probability of containing active compounds. nih.govencyclopedia.pub

    Methodologies for the rational design of targeted imidazotriazepine libraries include:

  • Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design methods can be employed to design ligands that fit precisely into the binding site. nih.govnih.gov This approach involves analyzing the target's active site to identify key interaction points and then designing imidazotriazepine derivatives with complementary functional groups.
  • Ligand-Based Design: In the absence of a target structure, ligand-based methods can be utilized. These approaches rely on the knowledge of existing active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov This model then guides the design of new imidazotriazepine analogues that possess these key features.
  • Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse imidazotriazepine derivatives by systematically varying the substituents on the core scaffold. The goal is to explore a broad region of chemical space and identify novel chemotypes with interesting biological profiles.
  • The design of these focused libraries often involves a combination of computational and synthetic efforts. Computational tools are used to predict the properties and potential activity of virtual compounds, which then helps to prioritize the synthesis of the most promising candidates. nih.gov

    Computational Approaches for Chemical Space Generation and Enumeration of Imidazotriazepine Derivatives

    The concept of "chemical space," which encompasses all possible molecules, is a powerful framework in drug discovery. scispace.comchemrxiv.org Given the vastness of this space, computational methods are indispensable for its exploration and for the generation of novel compound libraries. nih.govarxiv.org

    Computational approaches for the generation and enumeration of imidazotriazepine derivatives include:

  • Virtual Library Enumeration: This involves the in silico generation of large libraries of imidazotriazepine derivatives by systematically combining a set of core scaffolds with a variety of building blocks (R-groups). These virtual libraries can then be filtered based on predicted physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to select a smaller, more promising set of compounds for synthesis.
  • De Novo Design: De novo design algorithms build novel molecules from scratch, either by assembling fragments or by growing a molecule within the constraints of a target's binding site. nih.gov These methods can be used to generate entirely new imidazotriazepine-based structures with optimized properties.
  • Machine Learning and Artificial Intelligence: AI-powered tools, such as deep learning models, can learn the structural features of known active molecules to generate new, plausible compounds. arxiv.org These techniques can be used to explore uncharted regions of the imidazotriazepine chemical space and identify novel molecules with a high likelihood of biological activity. arxiv.org For example, the deep-learning tool DarkChem has been used to generate novel molecules by identifying and filling sparse regions in a representative chemical space. arxiv.org
  • These computational approaches not only accelerate the design process but also enable a more systematic and comprehensive exploration of the chemical space around the imidazotriazepine scaffold. mdpi.com

    Bioisosteric Replacement and Scaffold Hopping Strategies for Imidazotriazepine Analogue Design

    Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. uniroma1.itnih.govresearchgate.net These techniques are particularly relevant to the design of analogues based on the imidazotriazepine scaffold.

    Bioisosteric Replacement: This strategy involves the substitution of a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. nih.govresearchgate.net In the context of imidazotriazepine design, bioisosteric replacements can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. For example, a carboxylic acid group could be replaced with a tetrazole or a hydroxytriazole to modulate acidity and improve cell permeability. rsc.org

    Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule (the scaffold) with a different one while maintaining the original's essential biological activity. uniroma1.itnih.gov The goal is often to discover new, patentable chemical series, improve physicochemical properties, or overcome issues with the original scaffold, such as metabolic instability. uniroma1.it For an imidazotriazepine-based compound, a scaffold hopping strategy might involve replacing the imidazotriazepine core with another fused heterocyclic system that presents a similar three-dimensional arrangement of key pharmacophoric features.

    Both bioisosteric replacement and scaffold hopping can be guided by computational methods. uniroma1.it Similarity searching and feature tree methods are examples of computational tools that can aid in identifying suitable replacements and novel scaffolds. uniroma1.it

    Advanced Spectroscopic Analysis Techniques for Mechanistic Elucidation in Imidazotriazepine Research

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (e.g., 1D and 2D NMR techniques)

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of imidazotriazepine derivatives. emerypharma.comemory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework. emerypharma.com

    1D NMR Techniques:

    ¹H NMR: The initial step in structural elucidation involves the analysis of the ¹H NMR spectrum. emerypharma.com Chemical shifts, signal multiplicities, coupling constants, and integration values offer fundamental information about the electronic environment and connectivity of protons within the imidazotriazepine core and its substituents. emerypharma.com

    ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. emerypharma.com The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

    2D NMR Techniques:

    In cases of complex or overlapping signals in 1D spectra, 2D NMR experiments are employed to resolve ambiguities and establish connectivity between different nuclei. libretexts.orgresearchgate.net

    COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comresearchgate.net Cross-peaks in the COSY spectrum reveal these correlations, helping to piece together molecular fragments. emerypharma.com

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. emerypharma.com It is a powerful tool for assigning carbon signals based on previously assigned proton resonances. emerypharma.com

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

    Research Findings:

    Interactive Data Table: Representative NMR Data for an Imidazotriazepine Analog

    Proton/CarbonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)2D Correlations (Example)
    H-17.85s-HMBC to C-3, C-7a
    H-54.20t6.5COSY with H-6
    H-63.50t6.5COSY with H-5
    C-1135.2--HSQC with H-1
    C-3150.1--HMBC from H-1
    C-545.8--HSQC with H-5
    C-650.3--HSQC with H-6
    C-7a142.5--HMBC from H-1

    Note: This is a representative table based on typical chemical shifts for similar heterocyclic systems. Actual values for 1h-Imidazo[2,1-d] emerypharma.comcore.ac.ukchemrxiv.orgtriazepine may vary.

    High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the deduction of its elemental composition. acs.org This is particularly valuable in the study of novel imidazotriazepine derivatives, providing a high degree of confidence in their identity.

    Beyond accurate mass determination, HRMS is crucial for analyzing the fragmentation patterns of these molecules. nih.gov By observing the masses of the fragment ions produced upon ionization, researchers can deduce the structural connectivity of the parent molecule. This information complements the data obtained from NMR spectroscopy and helps to confirm the proposed structure.

    Research Findings:

    In the investigation of prazoles, which share structural similarities with imidazotriazepines, ESI-TOF HRMS was used to study their fragmentation mechanisms. nih.gov The study revealed that heterolytic fragmentations often occurred near the linker between the heterocyclic rings. This type of analysis is directly applicable to understanding the stability and fragmentation pathways of the 1h-Imidazo[2,1-d] emerypharma.comcore.ac.ukchemrxiv.orgtriazepine core. For example, in the study of ring-expanded nucleosides containing an imidazo[4,5-e] emerypharma.comwikipedia.orgdiazepine (B8756704) ring system, high-resolution mass spectral data was a key component in the characterization of the synthesized compounds. nih.gov

    Interactive Data Table: Expected HRMS Fragmentation of a Substituted Imidazotriazepine

    Fragment Ionm/z (calculated)Possible Structure/Loss
    [M+H]⁺e.g., 250.1234Protonated parent molecule
    [M+H - N₂]⁺e.g., 222.1234Loss of a nitrogen molecule
    [M+H - R]⁺VariesLoss of a substituent group
    Imidazole (B134444) fragmentVariesCleavage of the triazepine ring
    Triazepine fragmentVariesCleavage of the imidazole ring

    Note: The specific fragmentation pattern will depend on the substitution pattern of the 1h-Imidazo[2,1-d] emerypharma.comcore.ac.ukchemrxiv.orgtriazepine molecule.

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. core.ac.ukmdpi.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed by IR radiation or Raman scattering. nih.gov

    Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is widely used to identify characteristic functional groups such as C=O, C-N, N-H, and C-H bonds. oregonstate.edupcbiochemres.com The presence, absence, and position of absorption bands in the IR spectrum can confirm the successful incorporation of functional groups during the synthesis of imidazotriazepine derivatives. oregonstate.edu The region from 4000 to 1500 cm⁻¹ is known as the functional group region, while the region below 1500 cm⁻¹ is the fingerprint region, which is unique for each compound. mdpi.com

    Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com This technique can provide additional structural information and is often used to study the carbon backbone of molecules. americanpharmaceuticalreview.com

    Reaction Monitoring:

    Both IR and Raman spectroscopy can be used to monitor the progress of chemical reactions in real-time. By observing the appearance of bands corresponding to the product and the disappearance of bands corresponding to the reactants, the reaction kinetics and mechanism can be investigated.

    Research Findings:

    In the synthesis of novel 2,3,5,6-tetrahydro-1H-imidazo[2,1-b] emerypharma.comchemrxiv.orgwikipedia.orgbenzotriazepines, IR spectroscopy was used alongside NMR to determine the structure of the newly synthesized compounds. nih.gov Similarly, for 1,2,4-triazolo[4,3-a]pyridin-3-amine, both FTIR and FT-Raman spectra were recorded and analyzed to understand its structural and spectroscopic properties. mdpi.com

    Interactive Data Table: Characteristic Vibrational Frequencies for Imidazotriazepines

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
    N-HStretch3300-3500 (broad)3300-3500 (weak)
    C-H (aromatic)Stretch3000-31003000-3100 (strong)
    C-H (aliphatic)Stretch2850-30002850-3000 (medium)
    C=NStretch1600-16901600-1690 (medium)
    C-NStretch1250-13501250-1350 (weak)
    Imidazole RingBreathing~1000~1000 (strong)

    Note: These are general ranges and the exact positions of the bands can be influenced by the specific substitution pattern and molecular environment.

    X-ray Crystallography for Definitive Solid-State Structure Determination

    The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. crystalpharmatech.com Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

    Research Findings:

    The structure of a hydrochloride salt of a novel 2,3,5,6-tetrahydro-1H-imidazo[2,1-b] emerypharma.comchemrxiv.orgwikipedia.orgbenzotriazepine was definitively confirmed by X-ray analysis. nih.gov This provided crucial information about the geometry of the fused ring system. In another study, the structure of a newly synthesized 5H-imidazo[1,2-e] emerypharma.comchemrxiv.orgwikipedia.orgtriazepine was proven with single-crystal X-ray diffraction. arkat-usa.org Solid-state NMR can also be used in conjunction with X-ray crystallography to provide a more complete picture of the solid-state structure. nih.govnih.govcam.ac.uk

    Interactive Data Table: Hypothetical Crystallographic Data for an Imidazotriazepine Derivative

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)10.123
    b (Å)8.456
    c (Å)15.789
    β (°)98.76
    Volume (ų)1334.5
    Z4
    R-factor0.045

    Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study.

    Advanced Techniques for Gas-Phase Reactive Intermediate Detection (e.g., Photoionization and Photoelectron Photoion Coincidence Spectroscopy)

    Understanding the reaction mechanisms involved in the synthesis or transformation of imidazotriazepines often requires the detection of short-lived, highly reactive intermediates. nih.gov Advanced techniques like Photoionization Mass Spectrometry (PIMS) and Photoelectron Photoion Coincidence Spectroscopy (PEPICO) are powerful tools for studying these elusive species in the gas phase. nih.govrsc.org

    Photoionization Mass Spectrometry (PIMS): In PIMS, molecules are ionized using tunable vacuum ultraviolet (VUV) radiation. By carefully controlling the photon energy, it is possible to selectively ionize different species in a mixture, including reactive intermediates like radicals and carbenes. rsc.org

    Photoelectron Photoion Coincidence Spectroscopy (PEPICO): PEPICO is a more sophisticated technique that combines photoionization mass spectrometry with photoelectron spectroscopy. wikipedia.org For each photoionization event, both the resulting cation and the photoelectron are detected in coincidence. wikipedia.orgrsc.orgd-nb.info This allows for the mass-selection of ions and the simultaneous measurement of their corresponding photoelectron spectrum, which provides a unique "fingerprint" for each species. rsc.org This isomer-selectivity is a key advantage of PEPICO, enabling the unambiguous identification of different isomers of a reactive intermediate. nih.gov

    Mechanistic Elucidation:

    By identifying the intermediates formed during a reaction, these techniques provide crucial insights into the reaction pathway. For example, in the study of catalytic reactions, PEPICO can be used to detect gas-phase radicals and other reactive species, helping to unravel the complex reaction networks. rsc.org This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to imidazotriazepine derivatives.

    Research Findings:

    Q & A

    Q. What are the common synthetic routes for 1H-Imidazo[2,1-d][1,2,5]triazepine derivatives, and how do reaction conditions influence yield?

    • Methodological Answer : A prominent method involves cyclization reactions using triphosgene or trifosgene to form the tricyclic core. For example, pyrrolo[2,1-d][1,2,5]benzothiadiazepine derivatives were synthesized via reactions between sulfonamide precursors and triphosgene under anhydrous conditions . Modified procedures for related triazepines employ alkylation (e.g., N-ethylation) to introduce substituents, with yields dependent on solvent polarity and temperature control . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also utilized for functionalization, requiring optimized catalyst loading (e.g., PdCl₂(dppf)) and inert atmospheres .

    Q. Table 1: Comparison of Key Synthetic Approaches

    MethodReagents/ConditionsYield RangeReference
    Triphosgene cyclizationTriphosgene, DCM, RT → 60°C45-60%
    AlkylationEthyl iodide, NaH, DMF, 0°C → RT70-85%
    Pd-catalyzed couplingPdCl₂(dppf), K₂CO₃, dioxane/water, 95°C60-75%

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

    • Methodological Answer :
    • X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving torsional angles in fused heterocycles. High-resolution data (≤1.0 Å) and twin refinement may be required for complex systems .
    • NMR spectroscopy : ¹H/¹³C NMR is essential for confirming regiochemistry. For example, imidazole protons typically appear as singlets near δ 7.5–8.0 ppm, while triazepine protons show splitting patterns due to adjacent nitrogen atoms .
    • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular formulae, especially for derivatives with labile substituents (e.g., morpholine or hydrazine groups) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reaction yields reported for similar synthetic protocols?

    • Methodological Answer : Discrepancies often arise from subtle variations in reagent purity, solvent drying, or catalyst activation. Systematic replication studies should:
    • Compare anhydrous vs. hydrated solvents (e.g., DMF stored over molecular sieves).
    • Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., triphosgene equivalents ).
    • Employ computational tools (e.g., DFT calculations) to model transition states and predict regioselectivity .

    Q. What strategies enable functionalization of the this compound core at the 4-position?

    • Methodological Answer :
    • Nucleophilic substitution : React the 4-keto derivative with hydrazine or morpholine to form hydrazinyl or morpholinyl analogs, respectively. Yields improve with microwave-assisted heating (e.g., 100°C, 30 min) .
    • Ring fusion : Use tetrazole or triazole precursors to annulate the core via Huisgen cycloaddition, requiring Cu(I) catalysts and azide intermediates .
    • Thiolation : Treat the keto group with Lawesson’s reagent to generate thione derivatives, monitored by IR (C=S stretch at ~1250 cm⁻¹) .

    Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) in pharmacological studies?

    • Methodological Answer :
    • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like IGF-1R or antimicrobial enzymes. Validate with IC₅₀ assays using dose-response curves .
    • Pharmacophore modeling : Identify critical motifs (e.g., hydrogen-bond acceptors on the triazepine ring) using Schrödinger’s Phase .
    • In vitro testing : Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), correlating results with substituent electronegativity (e.g., fluoro vs. chloro groups) .

    Data Contradiction Analysis

    • Example : Conflicting reports on the stability of hydrazinyl derivatives may arise from differing storage conditions (e.g., exposure to light or moisture). Stability studies using HPLC-PDA under accelerated conditions (40°C/75% RH) can clarify degradation pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.